molecular formula C32H38N2O5 B12298459 (13)Cytochalasa-5,13,17-triene-1,19,23-trione, 7,20-dihydroxy-10-(1H-indol-3-yl)-16,18-dimethyl-, (7S,13E,16S,17E,20S)- CAS No. 55945-74-9

(13)Cytochalasa-5,13,17-triene-1,19,23-trione, 7,20-dihydroxy-10-(1H-indol-3-yl)-16,18-dimethyl-, (7S,13E,16S,17E,20S)-

Cat. No.: B12298459
CAS No.: 55945-74-9
M. Wt: 530.7 g/mol
InChI Key: FPNAKNFLJIQADW-ZCVOUJSKSA-N
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Description

(13)Cytochalasa-5,13,17-triene-1,19,23-trione, 7,20-dihydroxy-10-(1H-indol-3-yl)-16,18-dimethyl-, (7S,13E,16S,17E,20S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including multiple hydroxyl groups, indole moiety, and a triene system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13)Cytochalasa-5,13,17-triene-1,19,23-trione involves multiple steps, including the formation of the triene system, introduction of hydroxyl groups, and incorporation of the indole moiety. Common synthetic routes may involve:

    Step 1: Formation of the triene system through a series of elimination reactions.

    Step 2: Introduction of hydroxyl groups via selective oxidation reactions.

    Step 3: Incorporation of the indole moiety through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the triene system or reduce carbonyl groups.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be used to introduce new functional groups into the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development for various diseases.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (13)Cytochalasa-5,13,17-triene-1,19,23-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cytochalasin D: A related compound with similar structural features but different biological activities.

    Indole-3-carbinol: Another indole-containing compound with distinct chemical and biological properties.

    Trienone derivatives: Compounds with a triene system and carbonyl groups, used in various chemical applications.

Uniqueness

(13)Cytochalasa-5,13,17-triene-1,19,23-trione stands out due to its combination of hydroxyl groups, indole moiety, and triene system, which confer unique chemical reactivity and potential biological activities.

Properties

CAS No.

55945-74-9

Molecular Formula

C32H38N2O5

Molecular Weight

530.7 g/mol

IUPAC Name

(7Z,11Z)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,6,20-trione

InChI

InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25-26,28,30,33,35,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7-,18-14-

InChI Key

FPNAKNFLJIQADW-ZCVOUJSKSA-N

Isomeric SMILES

CC/1C/C=C\C2C(C(=C(C3C2(C(=O)CCC(C(=O)/C(=C1)/C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O

Canonical SMILES

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O

Origin of Product

United States

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